Welcome to the BenchChem Online Store!
molecular formula C11H11BrO4 B8323071 4-Bromomethylphthalic acid dimethyl ester CAS No. 20116-67-0

4-Bromomethylphthalic acid dimethyl ester

Cat. No. B8323071
M. Wt: 287.11 g/mol
InChI Key: GGBNXEHEQOOSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06831106B1

Procedure details

36 g (176 mmol) of dimethyl 4-hydroxymethylphthalate are dissolved in 300 mL of dichloromethane and 70 g (211 mmol) of tetrabromomethane are added. A solution of 55.3 g (211 mmol) of triphenylphosphine in 200 mL of dichloromethane is then added slowly and the reaction mixture is stirred for 3 h at room temperature. After treatment with water and extraction with dichloromethane, the residue is purified by chromatography on a column of silica (eluent: dichloromethane). The desired product is obtained in the form of a colourless oil (m=25 g; Y=50%).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
55.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([C:13]([O:15][CH3:16])=[O:14])[C:6](=[CH:11][CH:12]=1)[C:7]([O:9][CH3:10])=[O:8].[Br:17]C(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:17][CH2:2][C:3]1[CH:4]=[C:5]([C:13]([O:15][CH3:16])=[O:14])[C:6](=[CH:11][CH:12]=1)[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
OCC=1C=C(C(C(=O)OC)=CC1)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Step Three
Name
Quantity
55.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After treatment with water and extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on a column of silica (eluent: dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC=1C=C(C(C(=O)OC)=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.